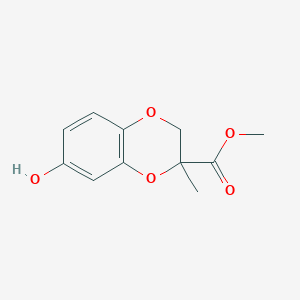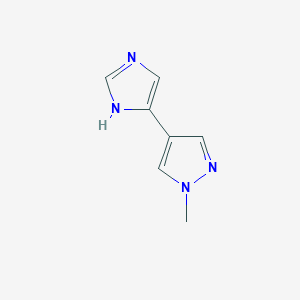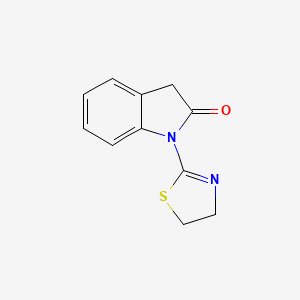
1-(3,3-diethoxypropyl)piperidin-2-one
Overview
Description
1-(3,3-diethoxypropyl)piperidin-2-one is an organic compound with a unique structure that includes a piperidinone ring and ethyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-diethoxypropyl)piperidin-2-one typically involves the reaction of piperidinone with ethyloxypropyl groups under controlled conditions. The process may include steps such as:
Formation of the Intermediate: Reacting piperidinone with an ethyloxypropyl halide in the presence of a base to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-diethoxypropyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(3,3-diethoxypropyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-diethoxypropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea: A compound with a similar structure but different functional groups.
Tetrakis [3,5-bis (1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate: Another compound with similar structural features but different applications.
Uniqueness
1-(3,3-diethoxypropyl)piperidin-2-one is unique due to its specific combination of a piperidinone ring and ethyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(3,3-diethoxypropyl)piperidin-2-one |
InChI |
InChI=1S/C12H23NO3/c1-3-15-12(16-4-2)8-10-13-9-6-5-7-11(13)14/h12H,3-10H2,1-2H3 |
InChI Key |
VHPGRIOZEKXWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCN1CCCCC1=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

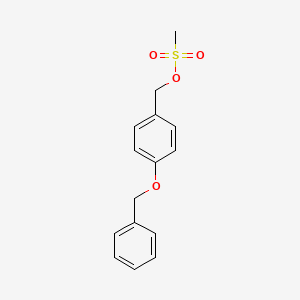
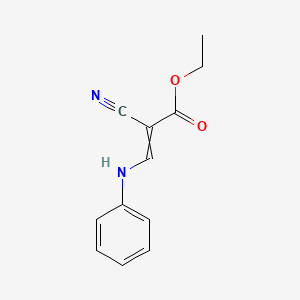

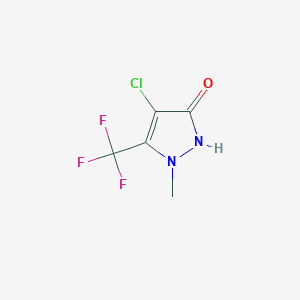

![4-[(3-Oxo-1-piperazinyl)methyl]benzoic acid](/img/structure/B8713501.png)
![9-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8713503.png)
